methyl [(4Z)-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound featuring an indole moiety, a pyrazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylindole, phenylhydrazine, and ethyl acetoacetate.
Step 1: The first step involves the formation of the indole derivative by reacting 5-methylindole with an appropriate alkylating agent to introduce the ethyl group.
Step 2: The next step is the condensation of the indole derivative with phenylhydrazine to form the hydrazone intermediate.
Step 3: The hydrazone intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Step 4: Finally, the esterification of the pyrazole derivative with methanol in the presence of a catalyst yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Aqueous sodium hydroxide for ester hydrolysis.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound has potential as a pharmacophore in drug discovery. Its indole and pyrazole moieties are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the indole ring, in particular, is significant as many indole derivatives are known to exhibit these activities.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indole moiety can bind to receptors such as serotonin receptors, while the pyrazole ring can interact with enzymes like cyclooxygenase. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyrazole derivatives: Compounds with similar pyrazole rings used in various pharmaceutical applications.
Uniqueness
What sets methyl [(4Z)-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate apart is its combination of both indole and pyrazole moieties, which can provide a unique set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for research and development in multiple fields.
Biological Activity
Methyl [(4Z)-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, an indole moiety, and an acetate group, contributing to its diverse biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of indole and pyrazole have shown promise in inhibiting the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted by Suzdalev et al. (2015) on related indole alkaloids demonstrated that modifications in the indole structure could enhance cytotoxicity against human cancer cells. The findings suggest that this compound may similarly exhibit potent anticancer properties due to its structural analogies with these compounds .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds containing pyrazole and indole structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Research Findings:
A recent investigation highlighted the potential of pyrazole derivatives to downregulate TNF-alpha and IL-6 in vitro. This suggests that this compound could be explored for its anti-inflammatory effects .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression.
- Modulation of Signaling Pathways : Compounds may interfere with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can trigger apoptosis in cancer cells.
Data Table: Biological Activities
Properties
Molecular Formula |
C25H26N4O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[4-[C-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C25H26N4O3/c1-16-9-10-21-20(13-16)18(15-27-21)11-12-26-17(2)24-22(14-23(30)32-3)28-29(25(24)31)19-7-5-4-6-8-19/h4-10,13,15,27-28H,11-12,14H2,1-3H3 |
InChI Key |
QXHNLIGXSADQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN=C(C)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC |
Origin of Product |
United States |
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